molecular formula C7H4BrF3Mg B14882366 2,3,6-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

2,3,6-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B14882366
M. Wt: 249.31 g/mol
InChI Key: GBKAIWAZLRGEQG-UHFFFAOYSA-M
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Description

2,3,6-Trifluorobenzylmagnesium bromide, 0.25 M in 2-Methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is a compound containing a carbon-magnesium bond. This reagent is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trifluorobenzylmagnesium bromide is typically prepared by reacting 2,3,6-Trifluorobenzyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran (2-MeTHF) as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete formation of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the preparation of 2,3,6-Trifluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure safety and efficiency. The product is then purified and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluorobenzylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halogens in organic halides to form new carbon-carbon bonds.

    Coupling Reactions: It can participate in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents that react with 2,3,6-Trifluorobenzylmagnesium bromide to form alcohols.

    Halides: Organic halides can undergo substitution reactions with this Grignard reagent.

    Catalysts: In some coupling reactions, catalysts such as palladium or nickel may be used to facilitate the reaction.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Organic Molecules: Formed from substitution reactions with halides.

    Complex Organic Molecules: Formed from coupling reactions with various electrophiles.

Scientific Research Applications

2,3,6-Trifluorobenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This nucleophilic addition or substitution leads to the formation of new carbon-carbon bonds. The magnesium bromide byproduct is typically removed by aqueous workup.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzylmagnesium bromide: Another Grignard reagent with similar reactivity but different substitution pattern on the benzyl ring.

    2,3,5-Trifluorobenzylmagnesium bromide: Similar compound with a different fluorine substitution pattern.

    2,3,6-Trifluorophenylmagnesium bromide: Similar compound with the Grignard reagent attached to a phenyl ring instead of a benzyl group.

Uniqueness

2,3,6-Trifluorobenzylmagnesium bromide is unique due to its specific substitution pattern, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for synthesizing molecules with specific structural and electronic properties.

Properties

IUPAC Name

magnesium;1,2,4-trifluoro-3-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c1-4-5(8)2-3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKAIWAZLRGEQG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1F)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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